1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an indole moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable indole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)piperazine: Similar structure but lacks the indole moiety.
4-(4-chlorophenyl)piperazin-1-yl)-1H-indol-3-ylmethanone: Similar but with different substitution patterns on the indole ring.
Uniqueness
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and indole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN3O2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-19-4-2-3-16-9-10-25(21(16)19)15-20(26)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h2-10H,11-15H2,1H3 |
InChI Key |
QPPWPYGFPISTQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.